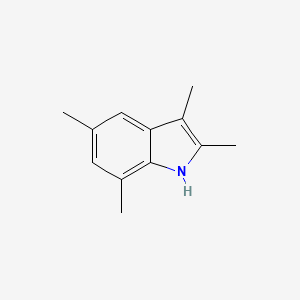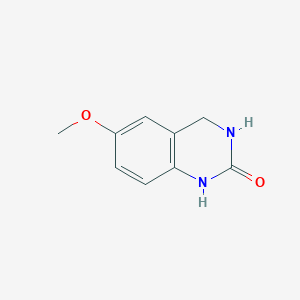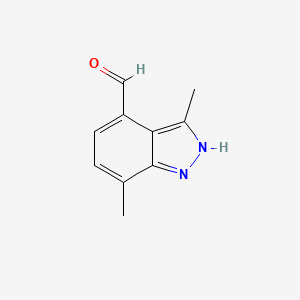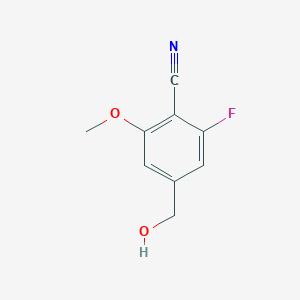
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring with two methyl groups at positions 2 and 7, and a carbonitrile group at position 6.
Métodos De Preparación
The synthesis of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2,7-dimethylphenol with a suitable nitrile source can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as anti-tumor, antibacterial, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparación Con Compuestos Similares
2,7-Dimethyl-2,3-dihydrobenzofuran-6-carbonitrile can be compared with other similar compounds such as 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid and 6-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile . These compounds share the benzofuran core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the carbonitrile group in this compound makes it unique and may contribute to its specific biological activities.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-5-9-3-4-10(6-12)8(2)11(9)13-7/h3-4,7H,5H2,1-2H3 |
Clave InChI |
GZUHZVBWABPJJC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)C(=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)













